molecular formula C26H44O2 B153423 Methyl 10,12-pentacosadiynoate CAS No. 120650-77-3

Methyl 10,12-pentacosadiynoate

Cat. No.: B153423
CAS No.: 120650-77-3
M. Wt: 388.6 g/mol
InChI Key: GGSURCIXQQGITI-UHFFFAOYSA-N
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Description

Methyl 10,12-pentacosadiynoate is a chemical compound with the molecular formula C26H44O2 and a molecular weight of 388.6264 . It is a methyl ester derivative of 10,12-pentacosadiynoic acid. This compound is known for its unique structure, which includes a diacetylene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10,12-pentacosadiynoate can be synthesized through the esterification of 10,12-pentacosadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 10,12-pentacosadiynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 10,12-pentacosadiynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 10,12-pentacosadiynoate involves its ability to undergo polymerization reactions. The diacetylene moiety can polymerize upon exposure to ultraviolet light or heat, forming polydiacetylene chains. These chains exhibit unique optical properties, making the compound useful in various applications such as sensors and imaging .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific carbon chain length and the presence of the diacetylene moiety. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications such as the development of advanced materials and sensors .

Properties

IUPAC Name

methyl pentacosa-10,12-diynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSURCIXQQGITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152953
Record name Methyl 10,12-pentacosadiynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120650-77-3
Record name Methyl 10,12-pentacosadiynoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 10,12-pentacosadiynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10,12-pentacosadiynoic acid (10 gm, GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MePDA) was dried using a rotovap and the material stored in a chloroform solution. The solid form of MePDA was very unstable to polymerization and therefore kept dissolved in organic solutions.
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Synthesis routes and methods II

Procedure details

10,12-tricosadiynoic acid (10 gm, GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MeTDA) was dried using a rotovap and the material stored in a chloroform solution. The solid form of MeTDA was very unstable to polymerization and therefore kept dissolved in organic solutions. Alcoholic solutions of MePDA and MeTDA: Solids MePDA or MeTDA were dissolved in reagent grade ethanol to a concentration of 150 mg/ml. An residual polymer was removed by filtration through Whatman No. 1 filter paper. The solutions was held at room temperature or slightly above (70-75° F.) to avoid crystallization or precipitation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions Methyl 10,12-pentacosadiynoate as one of the compounds identified in Jatropha gossypiifolia leaf extract. What is the significance of this finding in the context of the research on Alzheimer's disease?

A1: While the study identified this compound through GC-MS analysis [], it primarily focuses on the molecular docking and potential anti-Alzheimer's activity of another compound found in the extract, Cis, Cis, Cis – 7,10,13 – Hexadecatrienal. The research does not delve into the specific properties or potential effects of this compound. Therefore, its significance in relation to Alzheimer's disease, based on this particular study, remains unexplored. Further research is needed to understand if this compound possesses any relevant biological activities.

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